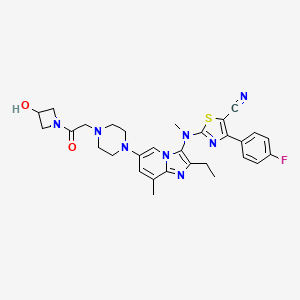
Ziritaxestat
Vue d'ensemble
Description
Le Ziritaxestat est un inhibiteur de l’autotaxine de petite molécule, sélectif, développé pour le traitement de la fibrose pulmonaire idiopathique et d’autres maladies fibrotiques . L’autotaxine est une enzyme qui produit de l’acide lysophosphatidique, un médiateur lipidique impliqué dans la fibrose et l’inflammation . En inhibant l’autotaxine, le this compound vise à réduire la progression des maladies fibrotiques.
Mécanisme D'action
Le Ziritaxestat agit en inhibant sélectivement l’autotaxine, une enzyme responsable de la production de l’acide lysophosphatidique . L’acide lysophosphatidique est une molécule de signalisation qui favorise la fibrose et l’inflammation. En inhibant l’autotaxine, le this compound réduit les niveaux d’acide lysophosphatidique, atténuant ainsi ses effets pro-fibrotiques et pro-inflammatoires. Ce mécanisme implique la liaison du this compound au site actif de l’autotaxine, empêchant son activité enzymatique .
Analyse Biochimique
Biochemical Properties
Ziritaxestat plays a significant role in biochemical reactions as an autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in various biochemical processes, including the production of lysophosphatidic acid (LPA), a potent bioactive lipid mediator. By inhibiting autotaxin, this compound can potentially regulate these processes .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, in the context of IPF, it has been suggested that this compound may influence cell function by modulating the activity of autotaxin and thereby potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to autotaxin, thereby inhibiting its enzymatic activity . This inhibition can lead to changes in gene expression and other downstream effects, contributing to its potential therapeutic effects .
Temporal Effects in Laboratory Settings
It has been well-tolerated in a phase 2a study, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of lysophosphatidic acid (LPA) production, where it inhibits the enzyme autotaxin . This could potentially affect metabolic flux or metabolite levels.
Méthodes De Préparation
La synthèse du Ziritaxestat implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions de couplage ultérieures. Les méthodes de production industrielle se concentrent sur l’optimisation des conditions réactionnelles pour obtenir des rendements et une pureté élevés, impliquant souvent l’utilisation de systèmes catalytiques avancés et de techniques de purification .
Analyse Des Réactions Chimiques
Le Ziritaxestat subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound, conduisant à différentes formes réduites.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium, ainsi que divers nucléophiles et électrophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier le rôle de l’autotaxine et de l’acide lysophosphatidique dans divers processus chimiques.
Biologie : Employé dans la recherche pour comprendre les voies biologiques impliquant l’autotaxine et son impact sur les fonctions cellulaires.
Applications De Recherche Scientifique
Ziritaxestat has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of autotaxin and lysophosphatidic acid in various chemical processes.
Biology: Employed in research to understand the biological pathways involving autotaxin and its impact on cellular functions.
Industry: Potential applications in the development of new drugs targeting fibrotic and inflammatory pathways.
Comparaison Avec Des Composés Similaires
Le Ziritaxestat est comparé à d’autres inhibiteurs de l’autotaxine tels que le GLPG1690 et le BMS-986020 . Bien que tous ces composés ciblent l’autotaxine, le this compound est unique par sa sélectivité et sa puissance. Il a montré des résultats prometteurs lors d’essais cliniques, démontrant un profil de sécurité favorable et une efficacité significative dans la réduction de la fibrose . Des composés similaires comprennent :
GLPG1690 : Un autre inhibiteur de l’autotaxine sélectif avec un mécanisme d’action similaire.
BMS-986020 : Un inhibiteur de l’autotaxine avec des propriétés chimiques et des applications cliniques différentes.
Le this compound se distingue par sa structure moléculaire spécifique et les recherches approfondies qui appuient son potentiel thérapeutique.
Propriétés
IUPAC Name |
2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQQVBGILUTQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33FN8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628260-79-6 | |
| Record name | Ziritaxestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ziritaxestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZIRITAXESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



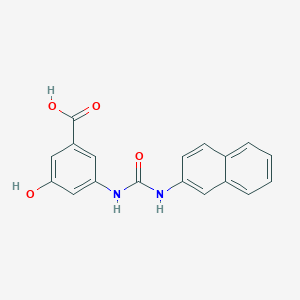
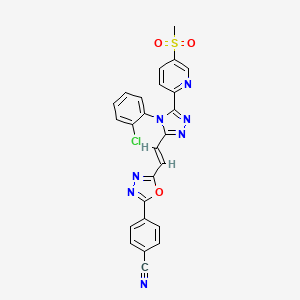

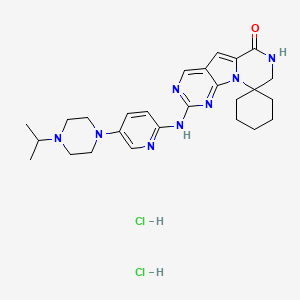

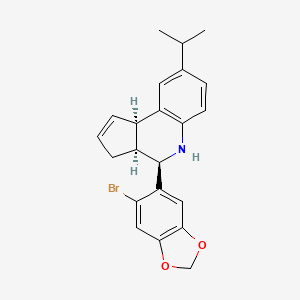
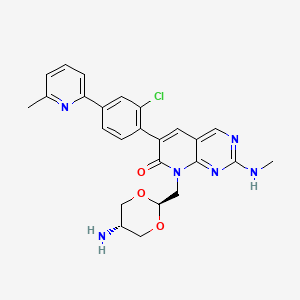
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)

![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
![6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B607596.png)
